molecular formula C18H15F3N4O B14220097 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- CAS No. 821783-83-9

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-

Cat. No.: B14220097
CAS No.: 821783-83-9
M. Wt: 360.3 g/mol
InChI Key: WEXILEUTEVKWOA-UHFFFAOYSA-N
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Description

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a complex organic compound that belongs to the class of heterocyclic amines

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and 4-dimethylaminopyridine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazine-2-carboxamides and their derivatives, which exhibit significant biological activities .

Scientific Research Applications

Chemistry

In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and antifungal properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Medicine

In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is investigated for its potential use as an antitubercular agent. Its derivatives have shown promising activity against Mycobacterium tuberculosis, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound diffuses into cells and is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase . Pyrazinoic acid then interferes with fatty acid synthase, disrupting the synthesis of new fatty acids required for cell growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as pyrazinamide, pyridazine, and pyridazinone . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable compound for various applications .

Conclusion

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications for this compound.

Properties

CAS No.

821783-83-9

Molecular Formula

C18H15F3N4O

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-2-14(10-15)16-11-25-17(12-24-16)23-9-6-13-4-7-22-8-5-13/h1-5,7-8,10-12H,6,9H2,(H,23,25)

InChI Key

WEXILEUTEVKWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

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